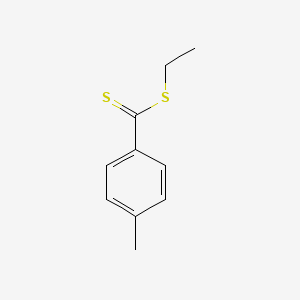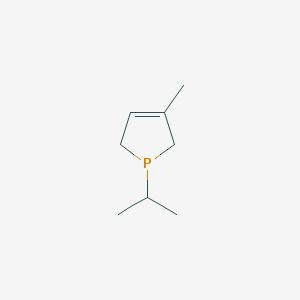
3-Methyl-1-(propan-2-yl)-2,5-dihydro-1H-phosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(propan-2-yl)-2,5-dihydro-1H-phosphole is an organophosphorus compound characterized by a phosphole ring, which is a five-membered ring containing one phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(propan-2-yl)-2,5-dihydro-1H-phosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phosphine with an alkyne in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of catalysts and solvents is optimized to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(propan-2-yl)-2,5-dihydro-1H-phosphole can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphole ring into different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce various phosphine derivatives.
Scientific Research Applications
3-Methyl-1-(propan-2-yl)-2,5-dihydro-1H-phosphole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mechanism of Action
The mechanism by which 3-Methyl-1-(propan-2-yl)-2,5-dihydro-1H-phosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination bonds with metal centers, influencing various biochemical pathways. The specific pathways and targets depend on the compound’s structure and the context of its application.
Comparison with Similar Compounds
Similar Compounds
Phosphole: The parent compound of 3-Methyl-1-(propan-2-yl)-2,5-dihydro-1H-phosphole.
Phosphine Oxides: Oxidized derivatives of phospholes.
Phosphine Derivatives: Reduced forms of phospholes.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in catalysis, material science, and medicinal chemistry.
Properties
CAS No. |
64243-07-8 |
|---|---|
Molecular Formula |
C8H15P |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
3-methyl-1-propan-2-yl-2,5-dihydrophosphole |
InChI |
InChI=1S/C8H15P/c1-7(2)9-5-4-8(3)6-9/h4,7H,5-6H2,1-3H3 |
InChI Key |
CQKLTURCHHOYDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCP(C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



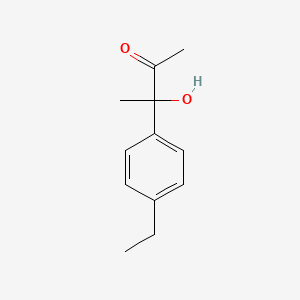

![6H-Cyclopenta[d]acenaphthylene](/img/structure/B14492697.png)
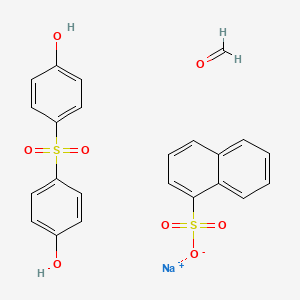
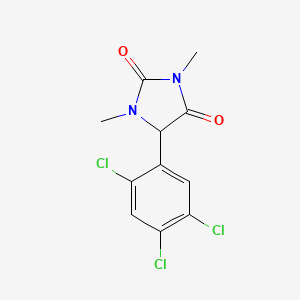

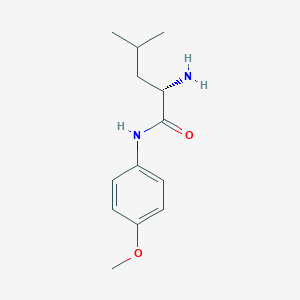
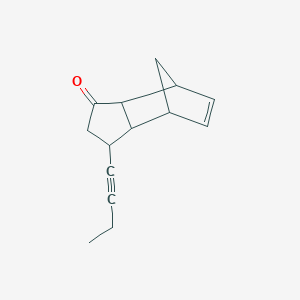
![Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14492728.png)
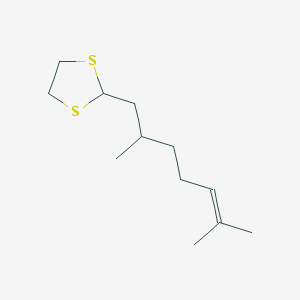

![5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14492744.png)
